(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide
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Description
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a useful research compound. Its molecular formula is C18H17FN2O4S2 and its molecular weight is 408.46. The purity is usually 95%.
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Biological Activity
(E)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Methylsulfonyl group : This functional group enhances solubility and may influence the compound's reactivity.
- Ylidene functionality : Suggests potential for tautomerization, which could affect biological interactions.
The molecular formula of the compound is C18H17FN2O4S2, with a molecular weight of 408.5 g/mol .
Anticancer Activity
Preliminary studies indicate that this compound exhibits significant anticancer properties. The mechanism of action is believed to involve the inhibition of specific cancer cell proliferation pathways. For instance, structural analogs have shown efficacy against various cancer types through apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The benzo[d]thiazole structure is associated with antimicrobial activity. In vitro assays have demonstrated that similar compounds can inhibit bacterial growth, suggesting that this compound may possess similar effects .
Anti-inflammatory Effects
The methylsulfonyl group may confer anti-inflammatory properties, as compounds with similar structures have been reported to modulate inflammatory pathways. This aspect warrants further investigation to determine the compound's potential in treating inflammatory diseases .
Understanding the mechanisms through which this compound exerts its biological effects is crucial for its development as a therapeutic agent. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation and survival.
- Interaction with Cellular Targets : Studies utilizing molecular docking simulations suggest that the compound can bind to target proteins, altering their function and leading to therapeutic effects .
Case Studies
Recent research has highlighted several case studies where this compound or its analogs were tested:
- Anticancer Efficacy in Cell Lines : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity with IC50 values in the low micromolar range.
- Antimicrobial Testing : In vitro assays against Gram-positive and Gram-negative bacteria showed promising results, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
6-Fluoro-3-(2-methoxyethyl)benzo[d]thiazole | Lacks methylsulfonyl group | Antimicrobial |
N-(6-fluoro-3-benzothiazolyl)benzamide | Similar core structure | Anticancer |
2-Methylsulfonylbenzamide | Methylsulfonyl group present | Anti-inflammatory |
This comparative analysis indicates that while there are similarities among these compounds, the unique combination of functional groups in this compound may confer distinct advantages in therapeutic applications .
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-3-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O4S2/c1-25-9-8-21-15-7-6-13(19)11-16(15)26-18(21)20-17(22)12-4-3-5-14(10-12)27(2,23)24/h3-7,10-11H,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVVLECAZMAFCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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